molecular formula C9H7N3O2S B2645503 1-(4-nitrophenyl)-1H-imidazole-2-thiol CAS No. 155655-99-5

1-(4-nitrophenyl)-1H-imidazole-2-thiol

Cat. No.: B2645503
CAS No.: 155655-99-5
M. Wt: 221.23
InChI Key: NAHKZPQOMYCQIE-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-1H-imidazole-2-thiol is a heterocyclic compound featuring an imidazole ring substituted with a nitrophenyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrophenyl)-1H-imidazole-2-thiol typically involves the reaction of 4-nitroaniline with carbon disulfide and potassium hydroxide, followed by cyclization with formic acid. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Nitrophenyl)-1H-imidazole-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-1H-imidazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states .

Comparison with Similar Compounds

Uniqueness: 1-(4-Nitrophenyl)-1H-imidazole-2-thiol is unique due to the presence of both a nitrophenyl group and a thiol group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications .

Biological Activity

1-(4-Nitrophenyl)-1H-imidazole-2-thiol, with the chemical formula C9H8N2O2S, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, antiviral, and potential anticancer effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a nitrophenyl group and an imidazole ring, which are known for their roles in biological activity. The imidazole moiety is particularly significant as it is prevalent in many bioactive compounds.

Molecular Structure

  • Molecular Formula : C9H8N2O2S
  • CAS Number : 155655-99-5

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens, including multidrug-resistant strains.

Pathogen Activity Reference
Mycobacterium abscessusStrong antimicrobial activity
Staphylococcus aureusModerate activity
Escherichia coliModerate activity

In a study evaluating novel benzenesulfonamide-bearing imidazole derivatives, this compound demonstrated significant efficacy against Mycobacterium abscessus, outperforming several conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Antiviral Activity

Research has also indicated that derivatives of imidazole can exhibit antiviral properties. For instance, compounds with similar structures have shown potential in inhibiting HIV replication.

Compound Inhibition % CC50 (µM)
This compound33-45%>200

While specific data for this compound's antiviral activity remains limited, the structural similarities to other active compounds suggest potential efficacy against viral targets.

Anticancer Activity

The imidazole scaffold is frequently associated with anticancer properties. Studies have indicated that modifications to the imidazole ring can enhance cytotoxicity against cancer cell lines.

  • Case Study : A derivative of imidazole showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism involved apoptosis induction and cell cycle arrest.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival.
  • Membrane Disruption : It can affect membrane integrity, leading to cell lysis.
  • DNA Interaction : Potential intercalation with DNA or RNA could disrupt replication processes.

Safety and Toxicology

While promising in terms of biological activity, the safety profile of this compound requires thorough investigation. Preliminary studies suggest low toxicity at therapeutic doses; however, further research is necessary to assess long-term effects and potential side effects.

Future Directions

Continued exploration into the structure-activity relationship (SAR) of this compound could lead to more potent derivatives. Future studies should focus on:

  • Comprehensive toxicity assessments.
  • Mechanistic studies to elucidate pathways affected by the compound.
  • Clinical trials to evaluate efficacy in treating infections or cancers.

Properties

IUPAC Name

3-(4-nitrophenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c13-12(14)8-3-1-7(2-4-8)11-6-5-10-9(11)15/h1-6H,(H,10,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHKZPQOMYCQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CNC2=S)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40988237
Record name 1-(4-Nitrophenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40988237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6857-35-8
Record name 1-(4-Nitrophenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40988237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Nitrophenyl)imidazoline-2-thione
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